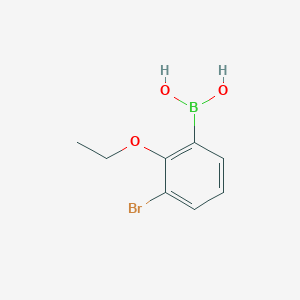

3-Bromo-2-ethoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYPWRXCLLXPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698894 | |

| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-81-6 | |

| Record name | Boronic acid, (3-bromo-2-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Ethoxyphenylboronic Acid

Established Approaches for Arylboronic Acid Synthesis

The synthesis of arylboronic acids can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These methods provide the foundational chemical principles that can be applied to the specific synthesis of 3-bromo-2-ethoxyphenylboronic acid.

Organometallic Routes to Boronic Acids

One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an organometallic reagent, such as an organolithium or a Grignard reagent, with a trialkyl borate (B1201080) ester, typically trimethyl or triisopropyl borate. This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. electronicsandbooks.comorganic-chemistry.org

The general sequence for this approach is as follows:

Formation of the Organometallic Reagent: An aryl halide is reacted with a metal, such as lithium or magnesium, to form the corresponding organolithium or Grignard reagent.

Borylation: The highly nucleophilic organometallic species attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the arylboronic acid.

For the synthesis of this compound, this would likely start from 1,3-dibromo-2-ethoxybenzene. A selective metal-halogen exchange at the 3-position would be required to generate the desired organometallic intermediate, which can be challenging.

| Reagent Type | General Reaction | Advantages | Disadvantages |

| Organolithium | Ar-X + 2 Li → Ar-Li + LiX; Ar-Li + B(OR)₃ → Ar-B(OR)₂ + LiOR | High reactivity | Requires low temperatures, strictly anhydrous conditions, and may have limited functional group tolerance. |

| Grignard | Ar-X + Mg → Ar-MgX; Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) | Milder than organolithiums, more tolerant of some functional groups. electronicsandbooks.com | Can be difficult to initiate, and side reactions like Wurtz coupling can occur. |

Transition-Metal-Catalyzed Borylation Reactions

The development of transition-metal-catalyzed methods, particularly the Miyaura borylation, has revolutionized the synthesis of arylboronic acids and their esters. organic-chemistry.orgbeilstein-journals.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X).

Transmetalation: The boron reagent transfers a boryl group to the palladium center.

Reductive Elimination: The arylboronate ester is reductively eliminated, regenerating the palladium(0) catalyst. acsgcipr.org

A key advantage of the Miyaura borylation is its excellent functional group tolerance and milder reaction conditions compared to organometallic routes. organic-chemistry.org For this compound, the starting material would be 1,3-dibromo-2-ethoxybenzene, and the reaction would need to be controlled to achieve selective monoborylation.

| Catalyst System | Boron Reagent | Base | Key Features |

| PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | Potassium acetate (B1210297) (KOAc) | Widely used, robust, and tolerates a variety of functional groups. organic-chemistry.orgacs.org |

| Pd(dba)₂/XPhos | Bis(pinacolato)diboron (B₂pin₂) | Various | Effective for challenging substrates, including aryl chlorides. beilstein-journals.org |

| Iron-based catalysts | Bis(pinacolato)diboron (B₂pin₂) | - | More earth-abundant and economical alternative to palladium. acs.org |

Direct C-H Borylation Strategies

A more recent and highly atom-economical approach is the direct C-H borylation of arenes. rsc.org This method avoids the pre-functionalization required in organometallic and Miyaura borylation routes (i.e., the presence of a halogen). Iridium-catalyzed C-H borylation is a prominent example, often exhibiting regioselectivity based on steric factors. sigmaaldrich.com

For a substituted arene like 1-bromo-2-ethoxybenzene, the regioselectivity of C-H borylation would be a critical consideration. The directing effects of the bromo and ethoxy groups would influence the position of borylation. rsc.org Phosphonate-directed ortho C-H borylation is a specific example of how a directing group can control the site of borylation. nih.govresearchgate.net

Decarboxylative Borylation Methods

Decarboxylative borylation has emerged as a powerful method for converting readily available carboxylic acids into valuable boronic esters. princeton.edunih.govnih.gov This transformation can be achieved through various catalytic systems, including copper-catalyzed and nickel-catalyzed processes. princeton.eduacs.org This method involves the replacement of a carboxylic acid group with a boryl group, often proceeding through a radical mechanism. acs.org This approach would be suitable if the corresponding 3-bromo-2-ethoxybenzoic acid is an accessible precursor. thieme-connect.de

Targeted Synthetic Protocols for the Chemical Compound and Analogues

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient route can be designed based on the established Miyaura borylation reaction.

Proposed Synthesis via Miyaura Borylation:

The most logical precursor for this synthesis is 1-bromo-2-ethoxybenzene . This starting material possesses the required ethoxy group and a bromine atom that can be selectively targeted for borylation, leaving the other position open for the desired bromo-substituent on the final product. The synthesis would proceed in two main steps:

Bromination of 1-ethoxybenzene: To introduce the second bromine atom, 1-ethoxybenzene would first be brominated. Due to the ortho-, para-directing nature of the ethoxy group, a mixture of 2-bromo- and 4-bromo-1-ethoxybenzene would be expected. To achieve the desired 1,3-dibromo-2-ethoxybenzene, one might start from 2-bromo-1-ethoxybenzene and perform a second bromination, or utilize a starting material where the substitution pattern is already established. A more direct route would be the bromination of 2-ethoxyphenol (B1204887) followed by the conversion of the hydroxyl group to a bromine atom. However, for simplicity, we will consider the borylation of a pre-existing di-substituted benzene (B151609).

Miyaura Borylation of 1,3-dibromo-2-ethoxybenzene: With the key intermediate in hand, a selective Miyaura borylation would be performed. The reactivity of the two bromine atoms may differ due to their electronic and steric environments, potentially allowing for selective monoborylation.

Illustrative Reaction Scheme:

A plausible synthetic sequence starting from 2-ethoxyaniline could be envisioned, involving diazotization and Sandmeyer-type reactions to install the bromo and boronic acid functionalities. However, the Miyaura borylation of a dihaloarene is a more direct and modern approach.

Advancements in Sustainable and Green Synthesis of Arylboronic Acids pertinent to the Chemical Compound

Recent research in the synthesis of arylboronic acids has increasingly focused on developing more sustainable and environmentally friendly methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize more benign reaction conditions.

One significant area of advancement is the use of mechanochemistry, specifically ball milling, for palladium-catalyzed borylation of aryl halides. beilstein-journals.org This solid-state method can significantly reduce or eliminate the need for bulk organic solvents, leading to a more environmentally friendly process. beilstein-journals.org These reactions are often faster and can be performed in air, simplifying the experimental setup. beilstein-journals.org

Another green approach involves conducting borylation reactions in water, a benign solvent. acs.org The use of specific ligands and surfactants can enable efficient palladium-catalyzed borylation of aryl bromides under micellar conditions. organic-chemistry.org Furthermore, visible-light-promoted borylation reactions are gaining traction. organic-chemistry.org These methods can often proceed under mild, metal-free conditions or with photocatalysts, reducing the reliance on precious metals and harsh reagents. organic-chemistry.org For instance, the hydroxylation of arylboronic acids to phenols has been achieved using a recyclable copper-based photocatalyst in water under visible light. acs.org

The development of catalysts based on earth-abundant metals like iron is also a key aspect of green chemistry. acs.org Iron-catalyzed Miyaura borylation presents a more sustainable alternative to palladium-based systems. acs.org

These sustainable methodologies are directly applicable to the synthesis of this compound, offering pathways with reduced environmental impact compared to traditional organometallic routes.

Reactivity Profile and Advanced Chemical Transformations of 3 Bromo 2 Ethoxyphenylboronic Acid

Catalyzed Cross-Coupling Reactions

The presence of both a boronic acid functional group and a carbon-bromine bond on the aromatic ring makes 3-Bromo-2-ethoxyphenylboronic acid a prime candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions Involving the Chemical Compound

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, linking an organoboron compound with an organohalide using a palladium catalyst and a base. chemicalbook.com For this compound, the boronic acid moiety serves as the nucleophilic partner. The general catalytic cycle involves three primary steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemicalbook.com

The ortho-ethoxy substituent on this compound can influence the reaction's outcome. Ortho-substituted arylpyridines, for instance, have been synthesized via regio- and atropselective Suzuki-Miyaura cross-coupling reactions. Studies on analogous compounds, such as 2-methoxyphenylboronic acid, have shown that ortho-alkoxy groups can promote specific selectivities, potentially through a chelating effect with the metal center in the transition state. While the boronic acid group of this compound would react first in a Suzuki-Miyaura coupling with a suitable aryl halide, the remaining bromo-substituent on the resulting biaryl product could then participate in a second, subsequent coupling reaction, allowing for the controlled synthesis of poly-aryl systems.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps. | |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. | |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates the reaction. | |

| Boron Species | Arylboronic Acid, Boronic Ester | Nucleophilic partner in the coupling reaction. | chemicalbook.com |

| Electrophile | Aryl Halide (Br, I, Cl), Triflate| Electrophilic partner in the coupling reaction. | chemicalbook.com |

Other Palladium-Catalyzed Functionalizations

Beyond the Suzuki-Miyaura reaction, the carbon-bromine bond on the this compound scaffold is susceptible to other palladium-catalyzed transformations. After an initial Suzuki coupling utilizing the boronic acid, the resulting bromo-biaryl product can undergo further functionalization. This sequential or iterative cross-coupling approach is a powerful strategy for building complex molecules from a single starting material. The reactivity of the electrophilic partner in such reactions is highly dependent on the leaving group, with the reactivity order generally being I > Br > OTf >> Cl. This hierarchy allows for selective reactions if multiple different halides are present.

Nickel-Catalyzed Transformations and their Application to the Chemical Compound

Nickel catalysts serve as a cost-effective and highly active alternative to palladium, particularly for cross-coupling reactions involving less reactive aryl chlorides and mesylates. Nickel(0) complexes can readily catalyze Suzuki-Miyaura type reactions, often proceeding through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. These catalysts are effective for coupling arylboronic acids with a range of electrophiles. Given the high activity of nickel catalysts, this compound is an expectedly suitable substrate for such transformations, offering an alternative synthetic route for the formation of C-C bonds.

Transition-Metal-Free Transformations of Arylboronic Acids

While transition-metal catalysis is powerful, concerns about cost and metal toxicity have spurred the development of metal-free alternatives. Arylboronic acids can undergo various transformations without the need for a metal catalyst, converting the carbon-boron bond into C-C, C-N, and C-O bonds.

Ipso-Functionalization for C-C Bond Formation

Transition-metal-free C-C bond formation using arylboronic acids has emerged as a significant area of research. These reactions represent an alternative to traditional metal-based methods. The process often involves an ipso-substitution, where an incoming group replaces the boronic acid moiety at the same carbon atom. This type of transformation allows for the construction of biaryls and other coupled systems under milder conditions, complementing metal-catalyzed procedures.

Construction of C-N and C-O Bonds

The direct conversion of arylboronic acids into phenols and anilines under transition-metal-free conditions provides a valuable synthetic pathway to these important structural motifs.

C-O Bond Formation (Hydroxylation): The ipso-hydroxylation of arylboronic acids to produce phenols can be achieved efficiently without transition metals. This transformation is particularly useful for synthesizing polyfunctionalized phenols that might be difficult to prepare using other methods. The oxidation of arylboronic acids with reagents like hydrogen peroxide is a well-established and reliable method.

C-N Bond Formation (Amination): The synthesis of primary aromatic amines from arylboronic acids has been a long-standing challenge. Recent advances have established metal-free methods for this transformation. One notable method involves the use of hydroxylamine-O-sulfonic acid (H₂N-OSO₃H) under basic aqueous conditions to convert arylboronic acids into the corresponding anilines. This reaction is operationally simple and works for a wide range of substrates, including electron-rich, electron-neutral, and moderately electron-poor arylboronic acids.

Table 2: Selected Transition-Metal-Free Transformations of Arylboronic Acids

| Bond Formed | Reagent(s) | Product Type | Citation |

|---|---|---|---|

| C-O | H₂O₂ | Phenol (B47542) | |

| C-N | H₂N-OSO₃H, NaOH | Primary Aniline |

Aryl Radical Transfer Pathways

While traditional applications of arylboronic acids, such as the Suzuki-Miyaura coupling, proceed through organometallic intermediates via transmetalation, there is a growing recognition of their ability to serve as precursors to aryl radicals. nih.gov This reactivity is typically accessed through oxidative carbon-boron bond cleavage, a process that can be initiated by various catalytic systems. nih.gov For this compound, these pathways open up reaction manifolds distinct from classical cross-coupling chemistry.

Modern synthetic methods, particularly those employing photoredox catalysis, have emerged as powerful tools for generating aryl radicals from stable precursors under mild conditions. organic-chemistry.org In principle, this compound can be coaxed to generate an aryl radical through a single-electron transfer process. This can be achieved using transition-metal photocatalysts (e.g., those based on Iridium or Ruthenium) or metal-free organic dyes, which become potent oxidants or reductants upon visible light irradiation. organic-chemistry.orgchemrxiv.org

The general mechanism for photoredox-mediated aryl radical generation from an arylboronic acid involves the formation of a more easily oxidized boronate species (e.g., through reaction with a base or conversion to a trifluoroborate or silicate), which then undergoes a single-electron oxidation by the excited photocatalyst. The resulting unstable high-valent boron species can then fragment, cleaving the carbon-boron bond to release the aryl radical.

While specific studies on the radical reactivity of this compound are not extensively documented, the reactivity of analogous bromo-substituted arylboronic acids in photoredox/nickel dual catalysis has been demonstrated. In such systems, an alkyl radical can be coupled with the bromo-substituted arylboronic acid, which can then be carried forward into subsequent cross-coupling reactions, highlighting the potential for sequential, one-pot functionalization.

The generated 3-bromo-2-ethoxyphenyl radical is a highly reactive intermediate capable of participating in a variety of bond-forming reactions. These include, but are not limited to, addition to alkenes and alkynes, arylation of heteroarenes, and intramolecular cyclizations to forge new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine and ethoxy substituents on the radical species would influence its electronic properties and steric hindrance, thereby affecting the regioselectivity and efficiency of its subsequent reactions.

Table 1: Potential Aryl Radical Transfer Reactions Involving this compound This table is illustrative and based on established principles of aryl radical chemistry.

| Reaction Type | Radical Precursor | Catalyst System (Example) | Potential Product Type |

|---|---|---|---|

| Heck-type Arylation | This compound | Ir(ppy)₃ / Base | Styrenyl derivatives |

| Arylation of Heteroarenes | This compound | Ru(bpy)₃(PF₆)₂ / Oxidant | Functionalized biaryls |

| Intramolecular Cyclization | Derivatized this compound | Organic dye / Light | Polycyclic aromatic systems |

| Addition to Alkenes | 3-Bromo-2-ethoxyphenyl radical | Photoredox catalyst | Functionalized alkylarenes |

Derivatization Strategies and Functional Group Tolerance in Reactions of the Chemical Compound

The strategic modification of this compound allows for the synthesis of a diverse library of derivatives. The inherent reactivity of the boronic acid and the carbon-bromine bond, coupled with the directing effects of the ethoxy group, provides multiple avenues for derivatization. A key consideration in these transformations is the tolerance of the other functional groups present in the molecule under the reaction conditions.

The boronic acid moiety itself is a versatile handle for derivatization. Beyond its cornerstone role in Suzuki-Miyaura cross-coupling, it can be transformed into other functional groups. For instance, oxidation of the boronic acid can lead to the corresponding phenol (3-bromo-2-ethoxyphenol). This transformation is typically achieved using an oxidant such as hydrogen peroxide under basic conditions. Conversely, ipso-substitution reactions can replace the boronic acid group with other halogens. Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) allows for the introduction of another bromine or an iodine atom, respectively, at the 2-position.

The carbon-bromine bond offers a complementary site for modification, most notably through palladium-catalyzed cross-coupling reactions. These reactions are known for their excellent functional group tolerance, a critical feature for a multifunctional substrate like this compound. rsc.org The ethoxy and boronic acid groups are generally stable under the conditions required for Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, and other similar cross-coupling reactions. This allows for the selective functionalization at the 3-position without disturbing the other parts of the molecule. For example, coupling with another boronic acid or ester would yield a biaryl structure, while reaction with a terminal alkyne would install an alkynyl substituent.

The functional group tolerance is a testament to the fine-tuning of modern catalytic systems. For palladium-catalyzed couplings, the choice of ligand is crucial for achieving high efficiency and selectivity while preserving sensitive functional groups. rsc.org Similarly, in derivatization reactions of the boronic acid, the reaction conditions can be tailored to be mild, thus ensuring the integrity of the bromo and ethoxy substituents. The presence of the ortho-ethoxy group may exert a steric influence on reactions involving the adjacent boronic acid, potentially affecting reaction rates and yields.

Table 2: Illustrative Derivatization Reactions of this compound This table outlines potential transformations based on established methodologies for arylboronic acids and aryl bromides.

| Reaction Site | Reaction Type | Reagents (Example) | Product Functional Group | Tolerated Groups |

|---|---|---|---|---|

| C-B Bond | Suzuki-Miyaura Coupling | Aryl-Br, Pd catalyst, Base | Biaryl | Bromo, Ethoxy |

| C-B Bond | Oxidation | H₂O₂, NaOH | Phenol | Bromo, Ethoxy |

| C-B Bond | Ipso-Halogenation | N-Iodosuccinimide (NIS) | Iodo | Bromo, Ethoxy |

| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Boronic acid, Ethoxy |

| C-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine | Boronic acid, Ethoxy |

| C-Br Bond | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | Boronic acid, Ethoxy |

Applications in Organic Synthesis

The Chemical Compound as a Building Block for Complex Molecule Construction.

There is no specific information available in the surveyed literature detailing the use of 3-Bromo-2-ethoxyphenylboronic acid as a building block for the construction of complex molecules.

Utility in the Synthesis of Polyfunctionalized Aromatic Systems.

No research findings were identified that specifically describe the utility of this compound in the synthesis of polyfunctionalized aromatic systems.

Contributions to Advanced Organic Synthetic Methodologies.

There are no documented contributions of this compound to the development of advanced organic synthetic methodologies in the reviewed scientific literature.

Applications in Medicinal Chemistry and Drug Discovery

Role of the Chemical Compound as a Pharmaceutical Intermediate

"3-Bromo-2-ethoxyphenylboronic acid" serves as a key pharmaceutical intermediate, a compound that is a stepping stone in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom on the phenyl ring is particularly significant as it provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. nih.gov

The value of halogenated intermediates like "this compound" extends to the development of novel therapeutics. For instance, compounds with similar bromo-aryl structures are explored in the synthesis of anti-inflammatory and antimicrobial agents. chemimpex.com The strategic placement of the bromine and ethoxy groups can be leveraged by medicinal chemists to fine-tune the properties of a drug candidate, such as its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

Rational Design Principles for Boronic Acid-Containing Drugs

The design of drugs incorporating a boronic acid group is a sophisticated process guided by a deep understanding of the unique chemical properties of boron and its interactions with biological targets.

A primary mechanism by which boronic acids exert their therapeutic effects is through the inhibition of enzymes, particularly serine proteases. The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, readily forming a stable, reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme. This interaction mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.

This mechanism is central to the action of the successful anticancer drug bortezomib (B1684674), which targets the proteasome, a multi-enzyme complex essential for protein degradation. The boronic acid moiety of bortezomib forms a stable complex with a threonine residue in the proteasome's active site, leading to the inhibition of its function and ultimately inducing apoptosis in cancer cells.

The reversibility of the boronic acid-enzyme interaction is a key advantage in drug design. It allows for a prolonged but not permanent inhibition of the target, which can help to minimize off-target effects and toxicity. The strength of this interaction can be modulated by the substituents on the aryl ring of the boronic acid, allowing for the fine-tuning of a drug's potency and selectivity.

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The boronic acid group is considered a bioisostere of the carboxylic acid group. While both can participate in hydrogen bonding interactions, the boronic acid is a neutral molecule at physiological pH, whereas a carboxylic acid is typically negatively charged.

This difference can be exploited to improve a drug's pharmacokinetic properties. For example, replacing a carboxylic acid with a boronic acid can enhance a molecule's ability to cross cell membranes, leading to improved oral bioavailability. Furthermore, the tetrahedral boronate ester that forms upon interaction with biological diols can mimic the geometry of tetrahedral intermediates in enzymatic reactions, making the boronic acid group a valuable tool in the design of transition-state analog inhibitors.

Development of Therapeutically Relevant Derivatives from the Chemical Compound's Scaffold

While specific therapeutic derivatives of "this compound" are not extensively documented in publicly available literature, the scaffold itself provides a promising starting point for the development of new drugs. The combination of the bromo, ethoxy, and boronic acid functionalities allows for a multitude of synthetic transformations to generate a library of diverse compounds.

For instance, the bromine atom can be replaced with a wide variety of other functional groups via Suzuki-Miyaura coupling, allowing for the exploration of different side chains that could interact with a biological target. The ethoxy group can be modified to alter the compound's solubility and metabolic stability. The boronic acid itself can be the key pharmacophore for enzyme inhibition or can be used as a handle for further chemical modifications.

The general approach would involve computational modeling to predict how derivatives of the "this compound" scaffold might bind to a specific therapeutic target, followed by the synthesis and biological evaluation of the most promising candidates. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery.

Emerging Therapeutic Applications of Arylboronic Acids in Broader Contexts

The therapeutic potential of arylboronic acids extends far beyond their established role as protease inhibitors. Researchers are actively exploring their use in a variety of other applications, driven by the unique chemical properties of the boronic acid group.

One emerging area is the development of boronic acid-based sensors for the detection of biologically important molecules, such as glucose. The ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars, can be harnessed to create diagnostic tools for diabetes management.

Furthermore, arylboronic acids are being investigated as agents for boron neutron capture therapy (BNCT), a targeted radiation therapy for cancer. In BNCT, a non-toxic boron-containing compound is selectively delivered to tumor cells. When the tumor is irradiated with neutrons, the boron atoms capture the neutrons and undergo a nuclear reaction that releases high-energy particles, killing the cancer cells while sparing the surrounding healthy tissue.

The versatility of arylboronic acids is also being explored in the development of new antibacterial and antiviral agents. By targeting enzymes that are essential for the survival of pathogens, boronic acid-containing drugs could provide new treatment options for infectious diseases.

The following is an interactive data table summarizing the key applications and properties discussed:

| Feature | Description | Relevance to this compound |

| Pharmaceutical Intermediate | A building block for the synthesis of Active Pharmaceutical Ingredients (APIs). | The bromo and boronic acid groups are reactive sites for further chemical synthesis. |

| Enzyme Inhibition | Boronic acids can form reversible covalent bonds with active site serine or threonine residues in enzymes. | The boronic acid moiety can act as a warhead for inhibiting enzymes. |

| Bioisosterism | The boronic acid group can be a bioisostere for a carboxylic acid, potentially improving pharmacokinetic properties. | Substitution with this scaffold can enhance membrane permeability. |

| Suzuki-Miyaura Coupling | A powerful reaction for forming carbon-carbon bonds, widely used in drug discovery. | The bromine atom is an ideal handle for this type of cross-coupling reaction. |

| Emerging Applications | Includes use in sensors, Boron Neutron Capture Therapy (BNCT), and as antimicrobial agents. | The arylboronic acid structure is a key component for these novel therapeutic and diagnostic strategies. |

Applications in Materials Science

Integration of the Chemical Compound in Novel Material Development

The primary application of 3-Bromo-2-ethoxyphenylboronic acid in the development of novel materials lies in its use as a monomer in polymerization reactions, particularly through Suzuki-Miyaura cross-coupling. researchgate.netillinois.edu The carbon-bromine bond allows for the formation of new carbon-carbon bonds with other organoboron compounds, leading to the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netresearchgate.net

The ethoxy group at the ortho-position to the boronic acid influences the solubility of the resulting polymers, which is a critical factor for their processing and fabrication into thin films for electronic devices. Furthermore, the ethoxy group can affect the electronic properties of the polymer, such as its band gap and charge carrier mobility, by modifying the electron density of the aromatic backbone. nih.gov

The development of π-conjugated polymers through methods like direct arylation polycondensation offers a more atom-economical route to these materials, and bromo-substituted monomers like this compound are key reactants in such synthetic strategies. researchgate.net

Table 1: Potential Applications in Novel Material Development

| Application Area | Role of this compound | Resulting Material Properties |

|---|---|---|

| Organic Electronics (OLEDs, OPVs) | Monomer in Suzuki coupling for conjugated polymer synthesis. | Tunable electronic properties, improved solubility for solution processing. researchgate.netresearchgate.net |

| Conductive Polymers | Building block for creating extended π-conjugated systems. | Electrical conductivity, potential for use in sensors and antistatic coatings. |

Role in Supramolecular Chemistry and Directed Self-Assembly

The boronic acid functional group is the key to the role of this compound in supramolecular chemistry. Boronic acids are known to form reversible covalent bonds with diols, including sugars, and can also self-assemble through the formation of hydrogen-bonded dimers or trimers (boroxines). This behavior allows for the construction of well-ordered, non-covalently linked architectures.

Substituted phenylboronic acids have been shown to form various supramolecular structures in the solid state, with the nature of the substituent influencing the resulting assembly. researchgate.net The interplay between the hydrogen bonding of the boronic acid groups and other intermolecular interactions, such as π-π stacking or dipole-dipole interactions involving the bromo and ethoxy substituents, can be used to direct the self-assembly process and create complex, ordered materials.

These self-assembled structures can find applications in areas such as sensing, where the binding of an analyte disrupts the supramolecular assembly, leading to a detectable signal. They can also be used to create porous materials for gas storage or separation.

Table 2: Supramolecular Assemblies with Phenylboronic Acids

| Type of Assembly | Driving Forces | Potential Application |

|---|---|---|

| Hydrogen-Bonded Dimers/Ribbons | Hydrogen bonding between boronic acid groups. researchgate.net | Crystal engineering, formation of liquid crystals. |

| Host-Guest Complexes | Reversible covalent bonding with diols. | Chemical sensors, drug delivery systems. |

Development of Advanced Functional Materials

The combination of the functionalities present in this compound allows for its use in the creation of advanced functional materials with stimuli-responsive properties. For instance, polymers incorporating this unit can be designed to respond to changes in pH or the presence of specific diols due to the reactivity of the boronic acid group. nih.gov

Arylboronic acid-functionalized materials have been utilized in the development of self-healing hydrogels, where the dynamic covalent nature of the boronate ester bonds allows for the reversible breaking and reformation of crosslinks. nih.gov The bromo- and ethoxy-substituents on the phenyl ring can be used to fine-tune the mechanical and responsive properties of such materials.

Furthermore, the ability of arylboronic acids to serve as precursors to aryl radicals opens up new pathways for the synthesis of complex molecules and materials. This reactivity can be harnessed to create materials with unique photophysical or redox properties for applications in areas such as photocatalysis or energy storage.

Table 3: Properties and Applications of Advanced Functional Materials

| Material Type | Key Feature | Example Application |

|---|---|---|

| Stimuli-Responsive Polymers | Boronic acid-mediated responsiveness to pH or diols. nih.gov | Smart drug delivery, sensors. |

| Self-Healing Materials | Dynamic covalent bonds of boronate esters. nih.gov | Reusable materials, soft robotics. |

Catalytic Applications of Organoboron Compounds

Boronic Acids as Lewis Acid Catalysts

Boronic acids function as effective Lewis acid catalysts due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows them to activate a wide range of functional groups, facilitating numerous organic transformations. researchgate.netresearchgate.net The Lewis acidity of a boronic acid can be modulated by the substituents on its organic moiety. nih.gov Electron-withdrawing groups generally enhance Lewis acidity, while electron-donating groups tend to decrease it. nih.gov

In the case of 3-Bromo-2-ethoxyphenylboronic acid , the bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect, which would be expected to increase the Lewis acidity of the boron center. Conversely, the ethoxy group at the ortho position is an electron-donating group through resonance, which could counteract the effect of the bromine. The interplay of these electronic effects, along with potential steric hindrance from the ortho-ethoxy group, would ultimately determine its specific catalytic activity. While general principles suggest these substituent effects, specific studies detailing the Lewis acid catalytic applications of this compound are not prevalent in the current scientific literature.

Boronic acid catalysis is particularly effective in reactions involving carbonyl compounds, such as aldol (B89426) reactions and cycloadditions. researchgate.netnih.gov They can activate carbonyl groups towards nucleophilic attack, often with high levels of stereoselectivity. A notable example is the use of ortho-substituted arylboronic acids in promoting the reactivity of unsaturated carboxylic acids. researchgate.net

Table 1: Examples of Boronic Acid Lewis Catalysts in Organic Reactions

| Boronic Acid Catalyst | Reaction Type | Substrate(s) | Product | Ref. |

| Phenylboronic acid | Diels-Alder | Anthracene, Maleic anhydride | Cycloadduct | wikipedia.org |

| 2-Iodophenylboronic acid | Amidation | Carboxylic acid, Amine | Amide | researchgate.net |

| Pentafluorophenylboronic acid | Amidation, Cycloaddition | Carboxylic acid, Amine; Diene, Dienophile | Amide, Cycloadduct | researchgate.net |

Dual Catalysis Systems Incorporating Organoboron Species

Dual catalysis, where two catalytic cycles operate synergistically to enable a transformation not possible with either catalyst alone, has become a powerful strategy in organic synthesis. Organoboron species, including boronic acids, have been successfully integrated into various dual catalytic systems. nih.govnih.gov

One common approach involves the combination of a boronic acid as a Lewis acid with a transition metal catalyst. In such systems, the boronic acid can act as a co-catalyst, activating one of the reactants while the transition metal catalyst facilitates another key step in the reaction sequence. For instance, in some cross-coupling reactions, a boronic acid can activate a substrate, making it more susceptible to the transition metal-catalyzed process.

Another form of dual catalysis involves the partnership of a boronic acid with an organocatalyst. nih.gov For example, a chiral phosphoric acid can be used in conjunction with a boronic acid to achieve enantioselective transformations. nih.gov The Brønsted acid and the Lewis acidic boronic acid can cooperatively activate the substrates, leading to high yields and enantioselectivities. nih.gov

While there are no specific reports on the use of This compound in dual catalysis systems, its potential can be inferred. The presence of both an electron-withdrawing bromo group and a coordinating ethoxy group could allow for interesting interactions in a dual catalytic setup. The Lewis acidic boron center could activate one substrate, while the ethoxy group might interact with another catalyst or substrate, influencing the stereochemical outcome of the reaction.

Table 2: Illustrative Dual Catalysis Systems with Organoboron Compounds

| Catalyst 1 (Organoboron) | Catalyst 2 | Reaction Type | Finding | Ref. |

| B(C6F5)3 | Chiral Mg- or Sc-based complex | Enantioselective amination | Highly enantioselective union of N-alkylamines and α,β-unsaturated compounds. | nih.gov |

| Arylboronic acid | Chiral Phosphoric Acid | Asymmetric Diazoacetate Addition | Asymmetric addition of diazoacetate to prochiral oxocarbenium ions. | nih.gov |

| Phenylboronic acid | CuSO4 | Azide-Alkyne Cycloaddition | Efficient synthesis of 1,4-disubstituted-1,2,3-triazoles. | scielo.org.mx |

Emerging Catalytic Roles in Diverse Organic Transformations

The catalytic utility of organoboron compounds continues to expand into new and diverse areas of organic synthesis. psu.edu Researchers are exploring their application in a wide array of transformations beyond traditional Lewis acid catalysis.

One emerging area is the use of boronic acids in photoredox catalysis. researchgate.net In these reactions, organoboron compounds can participate in single-electron transfer processes upon visible light irradiation, generating radical intermediates that can undergo a variety of bond-forming reactions.

Furthermore, boronic acids are being employed in chemo- and regioselective functionalization of complex molecules, such as carbohydrates. nih.gov The ability of boronic acids to form reversible covalent bonds with diols allows for the temporary protection and activation of specific hydroxyl groups, enabling selective chemical modifications at other positions. nih.gov

The development of bifunctional boronic acid catalysts is another exciting frontier. acs.org These catalysts contain both a Lewis acidic boron center and a Brønsted basic or acidic site within the same molecule. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, leading to enhanced reactivity and selectivity.

While the catalytic potential of This compound in these emerging areas remains to be explored, its structural features suggest intriguing possibilities. The bromo-substituent could serve as a handle for further functionalization or participate in halogen bonding interactions, while the ethoxy group could influence the solubility and coordinating properties of the catalyst.

Theoretical and Computational Investigations of the Chemical Compound

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic and molecular structures of phenylboronic acids. For the related compound 5-bromo-2-ethoxyphenylboronic acid, DFT calculations, specifically using the B3LYP method with 6-311G(d,p) and 6-31G(d) basis sets, have been employed to determine its optimized molecular geometry. core.ac.uk These studies indicate that the C-Br bond length is calculated to be approximately 1.921 Å for both monomer and dimer structures, which aligns well with values for similar brominated compounds. core.ac.uk The C-C bond lengths within the phenyl ring are computed to be in the range of 1.387–1.410 Å, consistent with other phenylboronic acid derivatives. core.ac.uk

The molecular structure is influenced by the orientation of the hydroxyl groups of the boronic acid and the ethoxy group. The planarity of the phenyl ring and the boronic acid group is a key feature, though slight torsions can occur. The electronic properties, such as the distribution of electron density, are significantly affected by the presence of the bromine atom, the ethoxy group, and the boronic acid functional group.

Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-2-ethoxyphenylboronic acid (based on 5-bromo-2-ethoxyphenylboronic acid data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.921 | |

| C-O (ethoxy) | 1.363 | |

| O-C (ethyl) | 1.434 | |

| C-B | 1.571 | |

| B-O | 1.375 | |

| C-C (ring avg.) | 1.398 | |

| C-C-C (ring avg.) | 120.0 | |

| C-O-C | 118.1 | |

| O-B-O | 115.3 | |

| Data inferred from DFT calculations on 5-bromo-2-ethoxyphenylboronic acid using the B3LYP/6-311G(d,p) method. core.ac.uk |

Prediction and Analysis of Spectroscopic Properties (e.g., FT-IR, NMR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for complex molecules.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational frequencies for the monomer and dimer of 5-bromo-2-ethoxyphenylboronic acid have been calculated using DFT methods. nih.gov The characteristic vibrational modes include O-H stretching, C-H stretching of the aromatic ring and the ethyl group, C=C aromatic stretching, and vibrations of the boronic acid group. The calculated C-Br stretching mode for a similar compound, 3-bromophenylboronic acid, was found at 1339 cm⁻¹. researchgate.net For 5-bromo-2-ethoxyphenylboronic acid, the C-Br out-of-plane bending vibration is predicted at 181 and 151 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (based on 5-bromo-2-ethoxyphenylboronic acid data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | ~3500-3700 |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2900-3000 |

| C=C aromatic stretch | ~1400-1600 |

| C-Br stretch | ~1340 |

| B-O stretch | ~1350 |

| Frequencies are approximate and based on DFT calculations for analogous compounds. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov For 5-bromo-2-ethoxyphenylboronic acid, these calculations have been performed in both the gas phase and in a DMSO solvent model. nih.gov The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the boronic acid group, as well as the electron-donating character of the ethoxy group.

UV-Vis Spectroscopy: The electronic absorption spectra of phenylboronic acids are characterized by π → π* transitions within the benzene (B151609) ring. Time-dependent DFT (TD-DFT) calculations are used to predict the absorption wavelengths (λmax). nih.gov For 5-bromo-2-ethoxyphenylboronic acid, these calculations, supported by experimental data in ethanol (B145695) and water, show absorption maxima in the UV region. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined, providing insights into the electronic transitions. nih.gov

Molecular Electrostatic Potential (MESP) and Quantum Chemical Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For phenylboronic acids, the MESP analysis reveals that the negative potential is concentrated around the oxygen atoms of the boronic acid and ethoxy groups, making them susceptible to electrophilic attack. The positive potential is typically located around the hydrogen atoms of the hydroxyl groups.

Quantum chemical reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. mdpi.com These include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help in understanding the reactive nature of this compound in various chemical reactions. researchgate.net

Conformational Analysis and Investigation of Intermolecular Interactions (e.g., Dimer Formations)

Conformational analysis of phenylboronic acids is crucial for understanding their structure and reactivity. For 5-bromo-2-ethoxyphenylboronic acid, four stable conformers have been identified through DFT calculations, arising from the rotation of the hydroxyl groups. nih.gov The most stable conformer is predicted to be the Trans-Cis (TC) form. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Pathways for the Chemical Compound

The development of new and improved methods for synthesizing 3-Bromo-2-ethoxyphenylboronic acid is a crucial area for future investigation. While general methods for the synthesis of functionalized phenylboronic acids exist, often involving the reaction of organometallic intermediates with borate (B1201080) esters, these pathways can sometimes be limited by harsh reaction conditions or the availability of starting materials. nih.gov Future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One promising avenue is the exploration of late-stage C-H activation and functionalization techniques. acs.org These methods could potentially allow for the direct introduction of the boronic acid group onto a pre-existing 3-bromo-2-ethoxyphenyl scaffold, bypassing the need for generating organometallic reagents. nih.gov Additionally, investigating alternative borylation reagents and catalytic systems could lead to milder reaction conditions and improved yields. The development of one-pot procedures, where multiple synthetic steps are combined without isolating intermediates, would also be highly valuable for increasing efficiency and reducing waste. researchgate.netgoogle.com

Expanding the Scope of Applications in Catalysis and Materials Science

The boronic acid functionality makes this compound a prime candidate for applications in catalysis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govchem-space.com The steric hindrance provided by the ortho-ethoxy group and the electronic effects of the bromine atom could impart unique reactivity and selectivity in these reactions. researchgate.netacs.orgrsc.org Future research should explore the use of this compound in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.net

In materials science, phenylboronic acids are increasingly used to create "smart" materials that respond to specific stimuli. rsc.org The ability of the boronic acid group to form reversible covalent bonds with diols makes it an excellent building block for self-healing polymers, hydrogels for drug delivery, and sensors. mdpi.comacs.orgresearchgate.net The specific substitution pattern of this compound could be exploited to fine-tune the properties of these materials, such as their responsiveness to pH, glucose, or reactive oxygen species. acs.orgacs.org Future work could involve incorporating this compound into polymeric structures to develop novel materials with tailored functionalities. nih.gov

Advanced Mechanistic Studies and Optimization of Reaction Conditions

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its applications. The steric bulk of the ortho-ethoxy group is expected to influence the kinetics and mechanism of reactions such as the Suzuki-Miyaura coupling. researchgate.netrsc.orgnih.gov Detailed mechanistic studies, employing techniques like kinetic analysis and computational modeling, could elucidate the role of this steric hindrance and the electronic contribution of the substituents. nih.govillinois.edu

Such studies would enable the rational design of improved catalytic systems and the precise control of reaction outcomes. For instance, understanding the transmetalation step in cross-coupling reactions involving this sterically hindered boronic acid could lead to the development of more effective ligands for the palladium catalyst. acs.orgnih.gov Optimization of reaction parameters such as solvent, base, and temperature, guided by mechanistic insights, will be crucial for maximizing yields and selectivity in synthetic applications. nih.gov

Targeted Drug Design and Development Utilizing the Chemical Compound's Structural Features

The field of medicinal chemistry has seen a surge of interest in boronic acid-containing compounds, spurred by the success of drugs like bortezomib (B1684674). nih.govnih.govresearchgate.net Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. researchgate.net The unique combination of a bromo, ethoxy, and boronic acid group on a phenyl ring provides a distinct scaffold for the design of new therapeutic agents. nih.gov

Future research should focus on exploring the potential of this compound and its derivatives as inhibitors of various enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. researchgate.netresearchgate.net The lipophilic ethoxy group and the halogen bond-donating bromine atom could contribute to enhanced binding affinity and selectivity for target proteins. acs.org Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related compounds, will be instrumental in identifying lead candidates for further drug development. acs.orgnih.gov The development of boronic acid-based prodrugs and targeted drug delivery systems also represents a promising avenue for future research. acs.orgnih.gov

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 3-bromo-2-ethoxyphenylboronic acid?

- Methodological Answer : Suzuki-Miyaura couplings require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and inert conditions. For this compound, use 1,2-dimethoxyethane (DME)/water (3:1 v/v) as solvent under reflux (80–100°C) for 2–4 hours. The ethoxy group at the ortho position may slow transmetalation due to steric hindrance, requiring higher catalyst loading (5–10 mol%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (SiO₂, gradient elution).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂; boronic acid proton at δ ~8.2 ppm).

- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹.

- HPLC-MS : Assess purity (>95%) and detect hydrolyzed byproducts (e.g., boroxines).

- Elemental Analysis : Verify C, H, Br, and B content (±0.3% theoretical) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store under argon at –20°C in amber vials to minimize air/moisture exposure. Boronic acids are prone to protodeboronation and oxidation; periodic NMR analysis is recommended to confirm stability. Desiccants (e.g., molecular sieves) in storage containers reduce hydrolysis .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling?

- Methodological Answer : The ethoxy group (electron-donating) at C2 reduces electrophilicity at C3 (Br site), potentially slowing oxidative addition. Computational studies (DFT) can model charge distribution. Experimentally, compare coupling rates with analogs (e.g., 3-bromo-2-fluorophenylboronic acid) under identical conditions. Use Hammett σ values to correlate substituent effects: σₚ (OEt) = –0.43 vs. σₚ (F) = +0.06, indicating slower reactivity for ethoxy derivatives .

Q. What strategies mitigate protodeboronation during coupling reactions?

- Methodological Answer :

- Additives : Use KF or Cs₂CO₃ to stabilize boronate intermediates.

- Solvent Optimization : Increase water content (up to 20% v/v) to suppress base-induced deboronation.

- Low-Temperature Reactions : Conduct couplings at 50°C with PdCl₂(dppf) for enhanced stability.

- Protecting Groups : Convert boronic acid to MIDA boronate for improved shelf life .

Q. How can regioselectivity be controlled in sequential functionalization of this compound?

- Methodological Answer :

- Stepwise Coupling : First perform Suzuki-Miyaura at C3 (Br site) with aryl halides, then exploit the boronic acid for subsequent couplings (e.g., Chan-Lam).

- Directing Groups : Introduce temporary groups (e.g., pyridyl) to steer C-H activation at C4/C6.

- Protection/Deprotection : Ethoxy groups can be methylated (MeI/K₂CO₃) and later cleaved (BBr₃) to regenerate –OH for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.